4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde
Overview
Description
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde is an organic compound with the molecular formula C20H12N2O2S. It is characterized by the presence of two 4-formylphenyl groups attached to a benzo[c][1,2,5]thiadiazole core at the 4,4-positions . This compound is known for its yellow solid appearance and is used in various scientific applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 4-formylphenylboronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions include carboxylic acids, primary alcohols, and imines .
Scientific Research Applications
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde exerts its effects is primarily through its electron-deficient nature, which allows it to interact with electron-rich species. In fluorescent sensors, the compound undergoes fluorescence quenching upon binding to PAAs, forming a ground-state fluorescence-quenched complex due to hydrogen bonding interactions . In photodynamic therapy, the compound generates singlet oxygen upon light activation, which induces cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde include:
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: This compound has amino groups instead of aldehyde groups and is used in the synthesis of COFs and MOFs.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid: This compound has carboxylic acid groups and is used in the development of luminescent materials.
The uniqueness of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde lies in its aldehyde functional groups, which provide versatility in chemical reactions and applications .
Properties
IUPAC Name |
4-[4-(4-formylphenyl)-2,1,3-benzothiadiazol-7-yl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2S/c23-11-13-1-5-15(6-2-13)17-9-10-18(20-19(17)21-25-22-20)16-7-3-14(12-24)4-8-16/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMIEZMXBAUTSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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